2-(4-Chlorophenyl)-1,1-diphenylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

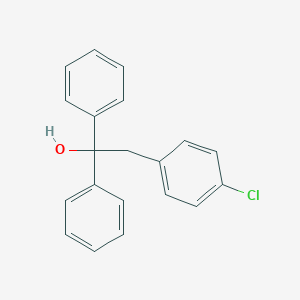

2-(4-Chlorophenyl)-1,1-diphenylethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to three phenyl groups, one of which contains a chlorine atom at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol typically involves the reaction of 4-chlorobenzophenone with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in dry ether.

Addition Reaction: The Grignard reagent is then added to 4-chlorobenzophenone, resulting in the formation of this compound after hydrolysis.

The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-1,1-diphenylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzaldehyde.

Reduction: Formation of 2-(4-chlorophenyl)-1,1-diphenylethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1,1-diphenylethanol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions with proteins and other biomolecules, potentially affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromophenyl)-1,1-diphenylethanol

- 2-(4-Methylphenyl)-1,1-diphenylethanol

- 2-(4-Nitrophenyl)-1,1-diphenylethanol

Comparison

2-(4-Chlorophenyl)-1,1-diphenylethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine-substituted compound may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological effects.

Biologische Aktivität

2-(4-Chlorophenyl)-1,1-diphenylethanol is a compound belonging to the class of 1,2-diarylethanols, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, cytotoxic, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chlorophenyl group and two phenyl groups attached to a central ethanol moiety, which is critical for its biological interactions.

Antibacterial Activity

Research indicates that 1,2-diarylethanols, including this compound, exhibit significant antibacterial properties. A study conducted on various derivatives demonstrated their potential as new antibacterial agents against strains of Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy was assessed through MIC tests. The results showed that the structural features of these compounds significantly influence their activity against different bacterial strains. For instance, compounds with longer lipopolysaccharide (LPS) chains exhibited enhanced antibacterial effects compared to those without LPS .

Table 1: Antibacterial Activity of 1,2-Diarylethanols

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli K12 | XX |

| Other derivatives | E. coli R2-R4 | XX |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies have shown promising results:

- Cell Lines Tested : The compound was tested against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines.

- IC50 Values : The IC50 values were determined using the MTT assay method. Notably, the compound exhibited significant cytotoxicity with an IC50 value of approximately 22.09 µg/mL against the A-549 cell line and 6.40 µg/mL against the MCF-7 cell line .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-549 | 22.09 |

| MCF-7 | 6.40 | |

| Doxorubicin | A-549 | XX |

| MCF-7 | XX |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Various assays were conducted to evaluate its ability to scavenge free radicals:

- DPPH Assay : The compound showed significant DPPH radical scavenging activity.

- Hydrogen Peroxide Scavenging : It also demonstrated effectiveness in reducing hydrogen peroxide levels in vitro.

Table 3: Antioxidant Activity Results

| Compound | DPPH IC50 (µM) | H2O2 IC50 (µM) |

|---|---|---|

| This compound | XX | XX |

| Reference Compound | XX | XX |

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:

- Binding Affinity : Interaction studies suggest that this compound binds effectively to certain proteins involved in cellular signaling pathways.

- Oxidative Stress Modulation : The compound's antioxidant properties may help mitigate oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of diarylethanols in treating bacterial infections and cancer:

- Case Study 1 : A clinical trial involving a derivative of diarylethanols showed a reduction in bacterial load in patients with nosocomial infections.

- Case Study 2 : Laboratory studies demonstrated that treatment with diarylethanol derivatives led to significant tumor reduction in animal models.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1,1-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO/c21-19-13-11-16(12-14-19)15-20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNSRWXOHBCRTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361441 |

Source

|

| Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109936-21-2 |

Source

|

| Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.